Acetic acid;2,5-diaminopentanoic acid, also known as L-ornithine acetate, is a compound formed by the combination of acetic acid and 2,5-diaminopentanoic acid (ornithine). This compound plays a significant role in various biochemical processes and has applications in both scientific research and potential therapeutic uses.
Source: The compound is primarily synthesized through the reaction of ornithine with acetic acid, often in the presence of solvents that facilitate the reaction.
Classification: Acetic acid;2,5-diaminopentanoic acid is classified as an amino acid derivative. It belongs to the category of aliphatic amino acids due to its structure and properties.
The synthesis of acetic acid;2,5-diaminopentanoic acid can be achieved through several methods:
The industrial production often optimizes these methods for higher yields and purity. Techniques such as azeotropic distillation may be employed to purify intermediate compounds before obtaining the final product .
Acetic acid;2,5-diaminopentanoic acid has a molecular formula of and a molecular weight of approximately 192.21 g/mol. Its structure consists of a pentanoic acid backbone with two amino groups located at positions 2 and 5, along with an acetate group attached to one of the amino groups .
Acetic acid;2,5-diaminopentanoic acid can undergo various chemical reactions:
The specific conditions for these reactions vary based on the desired product and include factors such as temperature, solvent choice, and concentration of reagents.
The mechanism of action of acetic acid;2,5-diaminopentanoic acid involves its participation in the urea cycle, where it aids in converting ammonia into urea for excretion from the body. This process involves several enzymes and intermediates, including carbamoyl phosphate and citrulline. Additionally, it activates calcium-sensing receptors and transient receptor potential channels that are crucial for calcium signaling within cells .
Acetic acid;2,5-diaminopentanoic acid has several scientific applications:
2,5-Diaminopentanoic acid (ornithine) serves as a central metabolic node connecting nitrogen metabolism, polyamine synthesis, and amino acid interconversion. Its biosynthesis occurs primarily through the arginase-mediated hydrolysis of L-arginine, which cleaves the guanidinium group to yield ornithine and urea. This reaction represents the committed step in the urea cycle, enabling ammonia detoxification in hepatic tissues [5]. The enzymatic characteristics of human arginase include a binuclear manganese cluster that activates water for nucleophilic attack on the arginine guanidinium group, with a pH optimum around 9.0–9.5 reflecting its physiological role in ammonia elimination [5].
Ornithine subsequently serves as the exclusive precursor for polyamine biosynthesis through the action of ornithine decarboxylase (ODC). This pyridoxal-5'-phosphate (PLP)-dependent enzyme catalyzes the irreversible decarboxylation of ornithine to form putrescine, the foundational polyamine molecule. ODC exhibits exceptional catalytic efficiency, with a turnover number (k~cat~) of approximately 4.7 s⁻¹ in mammalian systems, and operates under allosteric regulation by polyamines through antizyme-mediated degradation [4] [7]. In prokaryotes like Escherichia coli, ornithine biosynthesis follows a distinct pathway from glutamate involving N-acetylated intermediates, with the argECBH gene cluster encoding the enzymatic machinery for this conversion [5].
Table 1: Enzymatic Machinery Governing 2,5-Diaminopentanoic Acid Metabolism
Enzyme | Reaction Catalyzed | Cofactors/Regulators | Biological Role |
---|---|---|---|
Arginase | L-arginine → ornithine + urea | Mn²⁺ binuclear cluster | Urea cycle, nitrogen disposal |
Ornithine decarboxylase (ODC) | Ornithine → putrescine + CO₂ | PLP, regulated by antizyme | Polyamine biosynthesis initiation |
Ornithine aminotransferase | Ornithine + α-ketoglutarate ↔ glutamate-5-semialdehyde | PLP | Proline/glutamate synthesis |
Ornithine transcarbamylase | Ornithine + carbamoyl phosphate → citrulline | None (trimetric structure) | Urea cycle, arginine synthesis |
Beyond polyamine synthesis, ornithine participates in proline biosynthesis via ornithine-δ-aminotransferase (OAT), a mitochondrial enzyme that transfers the δ-amino group to α-ketoglutarate, yielding glutamate-γ-semialdehyde. This metabolite spontaneously cyclizes to Δ¹-pyrroline-5-carboxylate, the direct precursor to proline. Genetic deficiencies in OAT manifest as gyrate atrophy, characterized by progressive retinal degeneration, underscoring the metabolic essentiality of this pathway [5]. The bidirectional flux of ornithine between these pathways (urea cycle, polyamine synthesis, proline synthesis) establishes it as a critical branch point in nitrogen metabolism, with tissue-specific enzyme expression determining pathway dominance.
Acetic acid exerts profound influences on protein and amino acid chemistry through pH modulation, nucleophilic catalysis, and metabolic precursor functions. As a weak acid (pK~a~ = 4.76), acetic acid/acetate buffers maintain mildly acidic conditions that significantly impact peptide bond stability. Research demonstrates that α-ketoacyl peptides (generated from oxidative backbone cleavage) undergo accelerated hydrolysis at pH 4–5 compared to neutral conditions, with half-lives decreasing by 30–50% in 1% acetic acid solutions. This instability arises from intramolecular catalysis wherein the α-keto group polarizes the adjacent peptide bond, facilitating nucleophilic water attack [10].
In metabolic contexts, acetic acid (as cytosolic acetyl-CoA) serves as a key carbon source for amino acid modifications. It drives N-terminal acetylation – one of the most prevalent protein modifications – through N-acetyltransferase enzymes. This irreversible modification alters protein stability, localization, and interactions. Acetic acid concentrations in biological systems are tightly regulated; human plasma maintains approximately 50–60 μmol L⁻¹ acetate ion, with an estimated daily turnover of 45 g, reflecting its central metabolic position [3]. Industrial applications exploit acetic acid's properties for biomass pretreatment, where 1–5% (v/v) acetic acid at elevated temperatures (100–150°C) effectively solubilizes hemicellulose in corn straw, increasing enzymatic accessibility to cellulose by 40–60% and subsequently boosting amino acid liberation during hydrolysis [6].
Table 2: Mechanisms of Acetic Acid Influence on Amino Acid/Peptide Chemistry
Mechanism | Chemical Effect | Biological/Industrial Consequence |
---|---|---|
pH modulation (pK~a~ 4.76) | Alters protonation states of α-carboxyl/α-amino groups | Modifies enzyme active sites; stabilizes reaction intermediates during fermentation |
Nucleophilic catalysis | Facilitates acyl transfer reactions | Enhances non-enzymatic peptide hydrolysis, particularly at α-ketoacyl sites |
Acetyl group donation | Enables N-terminal and lysine acetylation | Regulates protein function; stabilizes microbial enzymes during biomass degradation |
Metabolic precursor | Converted to acetyl-CoA for lipid/sterol synthesis | Supplies carbon for branched-chain amino acid biosynthesis |
Industrial biotechnology harnesses acetic acid's properties for enzymatic potentiation. Cellulase activity increases by 15–25% in 1–3% (v/v) acetic acid buffers during jujube puree hydrolysis, enhancing the liberation of phenolic-amino acid conjugates. This occurs through acetic acid's disruption of hydrogen-bonding networks in cellulose microfibrils, increasing substrate accessibility. Furthermore, acetic acid modulates microbial metabolism in fermentation systems; Lactobacillus plantarum shifts toward mixed-acid fermentation under moderate acetic acid stress (pH 5.0), increasing diacetyl and acetoin production while reducing lactic acid yield by 12–18% [9]. These shifts significantly alter the amino acid profile of fermented products through pH-dependent proteolysis.
The biosynthesis of 2,5-diaminopentanoic acid and its polyamine derivatives operates under multilayered genetic control that integrates transcriptional, translational, and epigenetic mechanisms. The ODC gene represents the most regulated point in polyamine biosynthesis, featuring a TATA-less promoter with binding sites for transcriptional activators including Myc, AP-1, and NF-κB. Polyamine depletion rapidly induces c-MYC expression (within 30–60 minutes), creating a feedforward activation loop – Myc protein binds the ODC promoter, increasing transcription 20–50 fold, while newly synthesized polyamines stabilize Myc protein by inhibiting its phosphorylation-dependent degradation [4]. This regulatory circuit demonstrates exquisite sensitivity to cellular polyamine pools; spermine and spermidine suppress ODC synthesis through antizyme-mediated degradation while simultaneously inhibiting ODC translation.
The ODC antizyme system provides unique translational control. Antizyme mRNA contains two overlapping open reading frames; ribosomal frameshifting at a 5'-UUUC-3' sequence during translation of ORF1 allows expression of functional antizyme protein only when polyamine concentrations exceed threshold levels. Antizyme then binds ODC monomers, targeting them for 26S proteasomal degradation without ubiquitination. Simultaneously, antizyme inhibits cellular polyamine uptake by reducing the cell surface expression of polyamine transporters. This integrated feedback mechanism maintains polyamine homeostasis within narrow physiological limits [4] [7].
At the epigenetic level, polyamines influence chromatin architecture through multiple mechanisms. Spermidine serves as the preferred substrate for histone H3 lysine-9 (H3K9) methyltransferases, generating mono-, di-, and trimethylated H3K9 – marks associated with transcriptional repression. Additionally, polyamines inhibit histone demethylases (e.g., LSD1/KDM1A) through direct binding to their active sites, with K~i~ values in the low micromolar range. This dual action establishes polyamines as critical regulators of heterochromatin formation. Recent studies reveal that ODC overexpression correlates with global DNA hypermethylation in tumor models, particularly at CpG islands of tumor suppressor genes, while ODC inhibition with DFMO (α-difluoromethylornithine) reverses this hypermethylation by 40–60% [7].
Table 3: Regulatory Mechanisms Governing Polyamine Pathway Components
Regulatory Element | Target | Mechanism of Action | Functional Outcome |
---|---|---|---|
Myc transcription factor | ODC promoter | Binds E-box elements (CACGTG) | Rapid ODC induction during proliferation |
Antizyme (OAZ) | ODC enzyme; polyamine transporters | Induces ODC degradation; internalizes transporters | Feedback inhibition of polyamine synthesis/uptake |
microRNA-26a | ODC mRNA | Binds 3'-UTR leading to degradation | Suppresses ODC during differentiation |
Polyamine-modulated ribosomal frameshifting | Antizyme mRNA | +1 frameshift at 5'-UUUC-3' motif | Sensor-controlled antizyme synthesis |
Polyamine inhibition | LSD1/KDM1A demethylase | Competitive inhibition at catalytic site | Increases H3K9 methylation; silences genes |
The developmental essentiality of polyamine synthesis is demonstrated by embryonic lethality in ODC and S-adenosylmethionine decarboxylase knockout mice at embryonic day 3.5. Tissue-specific regulation occurs through alternative promoters in the ODC gene; testis-specific expression employs a promoter located 4 kb upstream of the somatic transcription start site, yielding a truncated mRNA isoform. Furthermore, post-transcriptional regulation involves AU-rich elements (AREs) in the 3'-UTR of ODC mRNA that bind stabilizing proteins like HuR during stress responses. This complex regulatory network ensures spatial and temporal control over 2,5-diaminopentanoic acid flux into polyamines, balancing their essential functions in growth against their potential toxicity at elevated concentrations [4] [7].
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